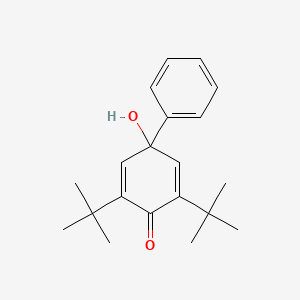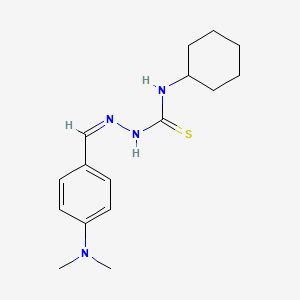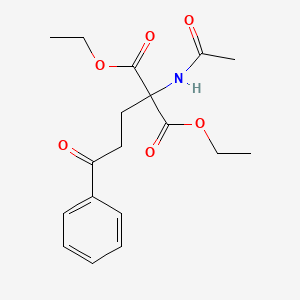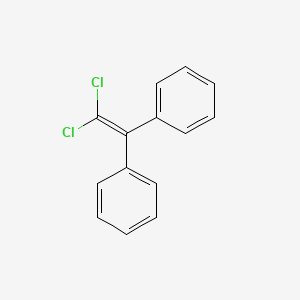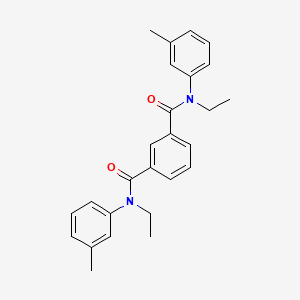
1,4-Dihydro-4a,9a-epoxy-1,4-ethanoanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL T196886 is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.272. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for RCL T196886 are not well-documented, likely due to its status as a rare and unique chemical used primarily in research settings. The production would generally involve scaling up the laboratory synthesis procedures while ensuring purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
RCL T196886 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated aromatic compounds.
Applications De Recherche Scientifique
RCL T196886 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of RCL T196886 involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
C16H12O3: Compounds with similar molecular formulas and structures.
Aromatic Ketones: Compounds with similar functional groups and reactivity.
Uniqueness
RCL T196886 is unique due to its specific structure and potential applications in various scientific fields. Its rarity and the lack of extensive documentation make it a valuable compound for early discovery research.
Propriétés
Numéro CAS |
75171-67-4 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
17-oxapentacyclo[10.2.2.12,11.02,11.04,9]heptadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C16H12O3/c17-13-11-3-1-2-4-12(11)14(18)16-10-7-5-9(6-8-10)15(13,16)19-16/h1-5,7,9-10H,6,8H2 |
Clé InChI |
IHJOVZZIOCCLQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C34C2(O3)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


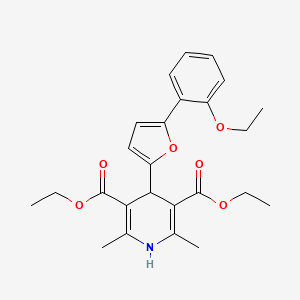
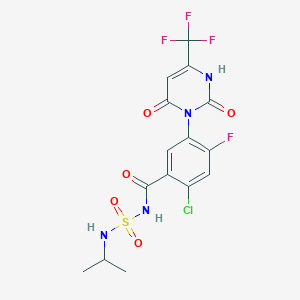
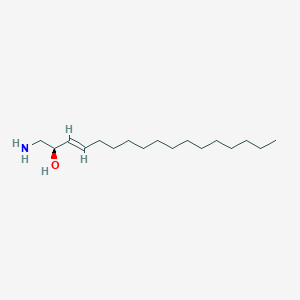
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
